GNE-4997

Vue d'ensemble

Description

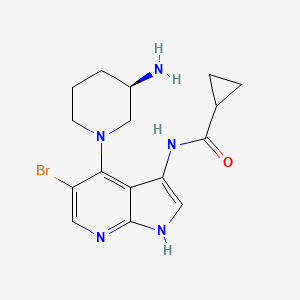

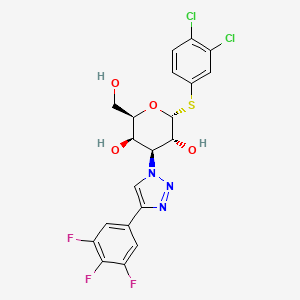

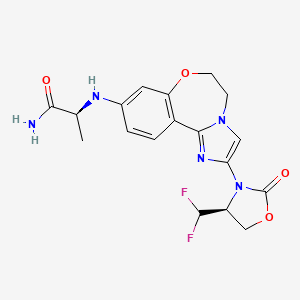

Le GNE-4997 est un composé organique synthétique qui agit comme un inhibiteur puissant et sélectif de la tyrosine kinase inductible par l'interleukine-2 (ITK). L'ITK est un membre de la famille Tec des tyrosine kinases et joue un rôle crucial dans le développement, la différenciation et la fonction effectrice des lymphocytes T. Le this compound se caractérise par sa structure de tétrahydroindazole et a montré un potentiel significatif dans la modulation des réponses immunitaires en inhibant l'activité de l'ITK .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du GNE-4997 implique plusieurs étapes, commençant par la formation du noyau de tétrahydroindazole. Les étapes clés comprennent :

Formation du noyau de tétrahydroindazole : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fonctionnalisation : Introduction de divers groupes fonctionnels pour améliorer l'activité et la sélectivité du composé.

Purification : Le produit final est purifié en utilisant des techniques chromatographiques pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions : Le GNE-4997 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.

Substitution : Les réactions de substitution peuvent introduire différents substituants, affectant la sélectivité et la puissance du composé

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans des conditions contrôlées

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Ces produits peuvent inclure divers dérivés oxydés, réduits ou substitués du this compound .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de l'ITK dans diverses réactions chimiques et voies.

Biologie : Employé dans la recherche pour comprendre le développement, la différenciation et les fonctions effectrices des lymphocytes T.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de troubles liés au système immunitaire tels que l'asthme allergique et les maladies auto-immunes.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l'ITK

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement l'ITK. L'ITK est impliqué dans la signalisation du récepteur des lymphocytes T (TCR), conduisant à la phosphorylation de la phospholipase γ-1 (PLCγ1) et à la mobilisation subséquente des ions calcium. En inhibant l'ITK, le this compound perturbe cette voie de signalisation, modulant ainsi les réponses des lymphocytes T. Cette inhibition est cruciale pour contrôler la fonction des lymphocytes T auxiliaires de type 2 (Th2) et réduire l'inflammation et la production de mucus dans des affections telles que l'asthme allergique .

Composés similaires :

- GNE-6640

- GNE-6776

- MMG-11

- GW-870086

Comparaison : Le this compound est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de l'ITK. Comparé à des composés similaires, le this compound a une constante d'inhibition (K_i) inférieure de 0,09 nanomolaire, ce qui indique sa meilleure affinité de liaison et son efficacité. De plus, le this compound présente une cytotoxicité réduite en raison de la corrélation entre la basicité de ses éléments solubilisants et les effets antiprolifératifs hors cible .

Applications De Recherche Scientifique

GNE-4997 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of ITK in various chemical reactions and pathways.

Biology: Employed in research to understand T cell development, differentiation, and effector functions.

Medicine: Investigated for its potential therapeutic applications in treating immune-related disorders such as allergic asthma and autoimmune diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting ITK

Mécanisme D'action

GNE-4997 exerts its effects by selectively inhibiting ITK. ITK is involved in T cell receptor (TCR) signaling, leading to the phosphorylation of phospholipase γ-1 (PLCγ1) and subsequent mobilization of calcium ions. By inhibiting ITK, this compound disrupts this signaling pathway, thereby modulating T cell responses. This inhibition is crucial for controlling T helper 2 (Th2) cell function and reducing inflammation and mucous production in conditions such as allergic asthma .

Comparaison Avec Des Composés Similaires

- GNE-6640

- GNE-6776

- MMG-11

- GW-870086

Comparison: GNE-4997 is unique due to its high selectivity and potency as an ITK inhibitor. Compared to similar compounds, this compound has a lower inhibitory constant (K_i) of 0.09 nanomolar, indicating its superior binding affinity and effectiveness. Additionally, this compound exhibits reduced cytotoxicity due to the correlation between the basicity of its solubilizing elements and off-target antiproliferative effects .

Propriétés

IUPAC Name |

N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRFIKALOWSUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

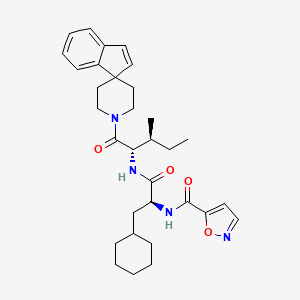

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

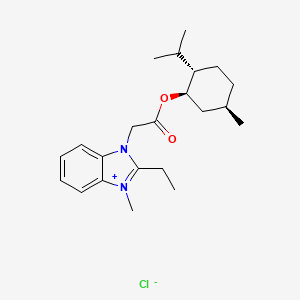

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

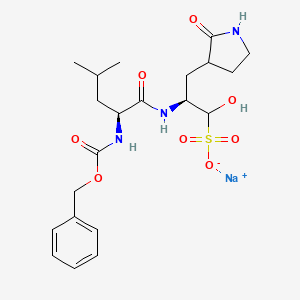

![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)